Cas no 34935-26-7 (3-Hexenoic acid, 4-methyl-, (E)-)

3-Hexenoic acid, 4-methyl-, (E)- 化学的及び物理的性質
名前と識別子
-
- 3-Hexenoic acid, 4-methyl-, (E)-
- 3-Hexenoic acid, 4-methyl-, (3E)-
- MFCD19228429
- 4-Methylhex-3-enoicacid
- EN300-203699
- 4-Methylhex-3-enoic acid
- SCHEMBL2639997
- DS-8473
- 55665-79-7
- 34935-26-7
- VKWJULLMBKNPEC-GQCTYLIASA-N
- (E)-4-methylhex-3-enoic acid
- AKOS006376648
- FM157060
- 850-921-4
- 4-Methyl-3-hexenoic acid
-
- インチ: InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+
- InChIKey: VKWJULLMBKNPEC-GQCTYLIASA-N
- ほほえんだ: CC/C(=C/CC(=O)O)/C
計算された属性
- せいみつぶんしりょう: 128.083729621Da
- どういたいしつりょう: 128.083729621Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37.3Ų
3-Hexenoic acid, 4-methyl-, (E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD763933-1g |
(E)-4-Methylhex-3-enoic acid |
34935-26-7 | 97% | 1g |
¥6797.0 | 2023-01-30 |
3-Hexenoic acid, 4-methyl-, (E)- 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Wei Chen Nanoscale, 2015,7, 6957-6990
3-Hexenoic acid, 4-methyl-, (E)-に関する追加情報
Exploring the Properties and Applications of 3-Hexenoic acid, 4-methyl-, (E)- (CAS No. 34935-26-7)
3-Hexenoic acid, 4-methyl-, (E)- (CAS No. 34935-26-7) is a specialized organic compound that has garnered significant attention in the fields of flavor and fragrance chemistry, as well as in organic synthesis. This unsaturated carboxylic acid, characterized by its (E)-configuration and a methyl group at the 4-position, plays a pivotal role in creating unique sensory profiles and functional materials. Its molecular structure, C7H12O2, offers a blend of reactivity and stability, making it a versatile intermediate in various industrial applications.
The compound is often referred to by its systematic name, (E)-4-methyl-3-hexenoic acid, and is known for its distinctive odor, which contributes to its use in perfumery and food flavoring. Researchers and manufacturers value 3-Hexenoic acid, 4-methyl-, (E)- for its ability to impart fresh, green, and fruity notes, making it a popular choice in the formulation of high-end fragrances and natural flavor enhancers. The demand for such compounds has surged due to the growing consumer preference for natural and sustainable ingredients in personal care and food products.
From a chemical perspective, 3-Hexenoic acid, 4-methyl-, (E)- exhibits interesting reactivity patterns. The presence of the carboxylic acid functional group allows for esterification, amidation, and other derivatization reactions, which are crucial for tailoring its properties to specific applications. The (E)-double bond further enhances its utility in polymerization and cross-linking reactions, making it a valuable monomer in the production of specialty polymers. These polymers are increasingly used in biodegradable materials, aligning with the global push towards eco-friendly alternatives.
In the flavor and fragrance industry, 3-Hexenoic acid, 4-methyl-, (E)- is prized for its ability to replicate the scents of fresh fruits and vegetables. This has become particularly relevant as consumers seek out products with clean labels and natural origins. The compound's compatibility with other aroma chemicals allows perfumers and flavorists to create complex and appealing profiles that meet modern sensory expectations. Additionally, its stability under various processing conditions ensures consistent performance in end products.
The synthesis of 3-Hexenoic acid, 4-methyl-, (E)- typically involves catalytic processes that emphasize selectivity and yield. Advances in green chemistry have led to more sustainable production methods, reducing the environmental impact associated with its manufacture. These innovations are critical as industries face increasing regulatory pressures and consumer demands for sustainable practices. Researchers are also exploring biocatalytic routes, leveraging enzymes to achieve higher specificity and lower energy consumption.
Beyond its traditional uses, 3-Hexenoic acid, 4-methyl-, (E)- is finding new applications in agrochemicals and pharmaceuticals. Its structural motifs are being investigated for their potential bioactivity, particularly in pest control and antimicrobial formulations. The compound's ability to interact with biological systems makes it a candidate for developing novel active ingredients, addressing the need for safer and more effective solutions in these sectors.
Market trends indicate a steady growth in the demand for 3-Hexenoic acid, 4-methyl-, (E)-, driven by its multifaceted applications. The rise of niche markets, such as artisanal perfumery and organic food additives, has further expanded its commercial potential. Companies are investing in research to uncover new uses and improve existing processes, ensuring that this compound remains a key player in the specialty chemicals landscape.
In conclusion, 3-Hexenoic acid, 4-methyl-, (E)- (CAS No. 34935-26-7) stands out as a versatile and valuable compound with wide-ranging applications. Its unique chemical properties, coupled with its sensory characteristics, make it indispensable in industries ranging from flavors and fragrances to advanced materials. As sustainability and innovation continue to shape the chemical sector, this compound is poised to play an even more significant role in meeting future challenges and opportunities.
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